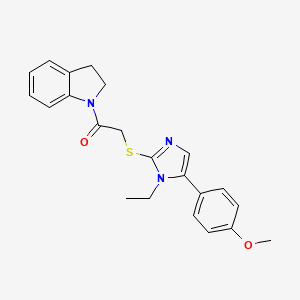
2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound with potential applications in scientific research. It belongs to the class of imidazole-based compounds and has been synthesized using various methods.
作用機序
The mechanism of action of 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors involved in various biological processes. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes or inhibiting their metabolic processes. In addition, the compound has been reported to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone. One of the directions is to investigate the compound's potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to identify its molecular targets and signaling pathways. Additionally, further studies are needed to explore the compound's potential as an anticancer, antifungal, and antibacterial agent.
合成法
The synthesis of 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has been reported in various literature sources. One of the commonly used methods involves the reaction between 1-ethyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol and 1-(indolin-1-yl)ethanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the product is obtained after purification using chromatography or recrystallization.
科学的研究の応用
2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-24-20(17-8-10-18(27-2)11-9-17)14-23-22(24)28-15-21(26)25-13-12-16-6-4-5-7-19(16)25/h4-11,14H,3,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDZBNXQZKUFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

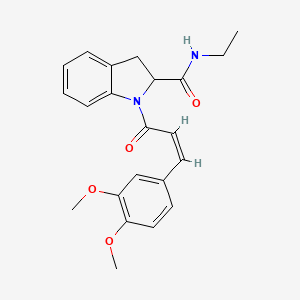
![4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2902293.png)
![[1,1'-Biphenyl]-3-thiol](/img/structure/B2902294.png)
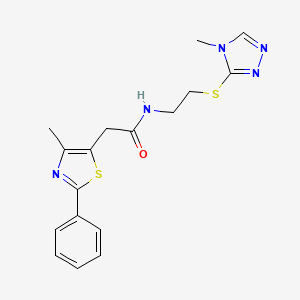
![1-(p-tolyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2902300.png)
![6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2902302.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2902303.png)
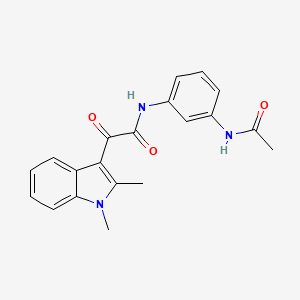
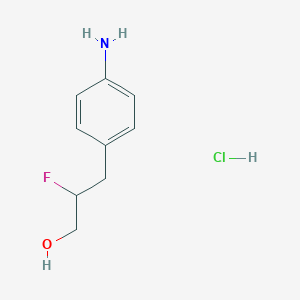

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2902309.png)
![7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2902311.png)
